molecular formula C9H9N5O B091390 2-[(2-Oxoindol-3-yl)amino]guanidine CAS No. 26912-25-4

2-[(2-Oxoindol-3-yl)amino]guanidine

Cat. No.: B091390
CAS No.: 26912-25-4
M. Wt: 203.2 g/mol
InChI Key: OQLWRGUXLSZBEX-UHFFFAOYSA-N
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Description

2-[(2-Oxoindol-3-yl)amino]guanidine is a chemical compound with the molecular formula C9H9N5O and a molecular weight of 203.2 g/mol. This compound is part of the indole family, which is known for its versatile and biologically active heterocyclic structures . Indole derivatives are significant due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxoindol-3-yl)amino]guanidine typically involves the reaction of indole-3-aldehyde derivatives with guanidine hydrochloride under various conditions such as microwave irradiation, grindstone technology, and reflux . The reaction conditions can vary, but common solvents include ethanol and methanol, and catalysts such as methanesulfonic acid are often used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxoindol-3-yl)amino]guanidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[(2-Oxoindol-3-yl)amino]guanidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antiviral and antimicrobial properties.

    Medicine: Explored for its anticancer activities, particularly in inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]guanidine involves its interaction with various molecular targets. In medicinal chemistry, it is known to bind to specific receptors and enzymes, thereby modulating biological pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis by interacting with caspase enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Oxoindoline-based acetohydrazides: These compounds also exhibit significant anticancer activities and share a similar indole-based structure.

    Indole-3-carboxaldehyde derivatives: Known for their antiviral properties.

Uniqueness

2-[(2-Oxoindol-3-yl)amino]guanidine is unique due to its specific combination of the indole ring with a guanidine group, which imparts distinct biological activities.

Properties

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-9(11)14-13-7-5-3-1-2-4-6(5)12-8(7)15/h1-4,12,15H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZFUNIVVUYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418169
Record name 2-[(2-oxoindol-3-yl)amino]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26912-25-4
Record name NSC67024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-oxoindol-3-yl)amino]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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